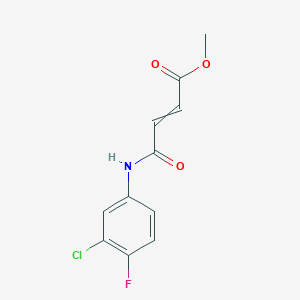

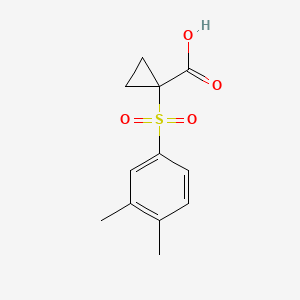

![molecular formula C13H10FNO2 B1299927 7-氟-2,3-二氢-1H-环戊[b]喹啉-9-羧酸 CAS No. 3833-84-9](/img/structure/B1299927.png)

7-氟-2,3-二氢-1H-环戊[b]喹啉-9-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

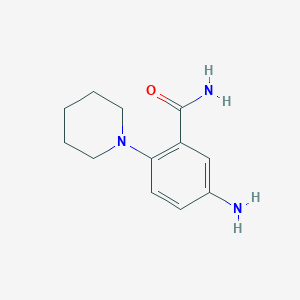

The compound "7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid" is a fluorinated quinolone derivative, which is a class of compounds known for their antibacterial properties. These compounds are characterized by a quinoline core, a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and are often modified with various substituents to enhance their antibacterial activity.

Synthesis Analysis

The synthesis of fluorinated quinolone derivatives typically involves the construction of the quinoline ring system followed by the introduction of fluorine atoms and other substituents. For instance, the synthesis of 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives involves deacylation, intramolecular cyclization, substitution with cyclic amines, and hydrolysis . Another synthetic route starts from m-fluorotoluene to synthesize intermediates like 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which are further modified to produce quinolone antibacterial agents .

Molecular Structure Analysis

The molecular structure of fluorinated quinolones is crucial for their antibacterial activity. The presence of a fluorine atom at the 6-position of the quinoline ring is common among these compounds, as it is believed to enhance their potency and spectrum of activity. The intramolecular cyclization reactions often proceed with stereochemical implications, leading to the formation of enantiomerically pure compounds, which can be separated using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Fluorinated quinolones undergo various chemical reactions during their synthesis, including cyclization, substitution, and hydrolysis. The cyclization step is particularly important for constructing the quinoline core. Subsequent reactions, such as the introduction of a fluorine atom or the substitution with different amines, are tailored to improve the antibacterial properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolones, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of fluorine atoms increases the lipophilicity of these compounds, which can affect their absorption and distribution in biological systems. The electrochemical properties of these compounds have also been studied, revealing insights into their reduction mechanisms and acid-base equilibria, which are important for understanding their behavior in biological environments .

科学研究应用

喹啉衍生物作为防腐材料

喹啉及其衍生物(包括具有各种取代基的衍生物)因其防腐性能而被广泛研究。已知它们与表面金属原子形成高度稳定的螯合络合物,由于其高电子密度,对金属腐蚀表现出有效性。这些化合物吸附在金属表面并提供防腐蚀保护,突出了它们在工业应用中的潜力,例如在涂层和材料工程中提高金属的耐久性和寿命 (Verma、Quraishi 和 Ebenso,2020)。

环境和健康应用中的氟化化合物

对全氟烷基物质 (PFAS) 的氟化替代品的综述阐明了这些化合物的环境和健康影响。向危害性较小的氟化物质的过渡一直在进行,但对其安全性的评估仍不清楚。这突出了氟化化合物(包括可能与“7-氟-2,3-二氢-1H-环戊[b]喹啉-9-羧酸”相关的氟化化合物)在环境化学和毒理学中的双重性。它强调需要进一步研究以充分了解它们的释放、持久性以及对生物群和人类的暴露影响 (Wang 等人,2013)。

氟喹诺酮类的抗癌潜力

氟喹诺酮类是一类抗菌剂,由于其毒害 II 型人类 DNA 拓扑异构酶的能力,显示出抗癌潜力,类似于一些抗癌药物。在氟喹诺酮类的特定位置(特别是位置 7 和位置 3 的羧基)的修饰已被确定为将抗菌活性转化为抗癌活性的关键。这表明结构类似物(可能包括“7-氟-2,3-二氢-1H-环戊[b]喹啉-9-羧酸”)在肿瘤学中具有治疗应用的潜力 (Abdel-Aal 等人,2019)。

属性

IUPAC Name |

7-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-7-4-5-11-9(6-7)12(13(16)17)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDGXIDEQRWWKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=C(C=CC(=C3)F)N=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601172052 |

Source

|

| Record name | 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |

CAS RN |

3833-84-9 |

Source

|

| Record name | 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3833-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

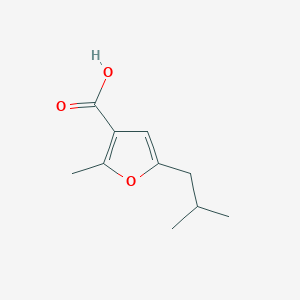

![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)

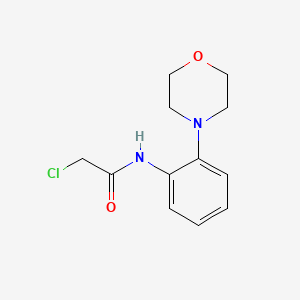

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)

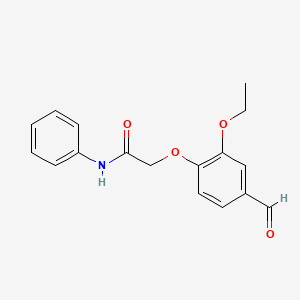

![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)